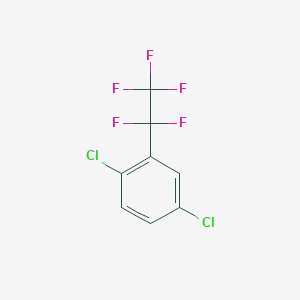

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)-

Description

Properties

IUPAC Name |

1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-4-1-2-6(10)5(3-4)7(11,12)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGAKPJPMXMURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556628 | |

| Record name | 1,4-Dichloro-2-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115591-62-3 | |

| Record name | 1,4-Dichloro-2-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- typically involves the introduction of chlorine and fluorine atoms into a benzene ring. One common method is the electrophilic aromatic substitution reaction, where chlorine and fluorine-containing reagents are used to substitute hydrogen atoms on the benzene ring. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and temperatures ranging from 0°C to 70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in simpler benzene derivatives.

Substitution: The compound readily participates in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler benzene derivatives.

Scientific Research Applications

Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-Fluorinated Benzene Derivatives

Benzene, 1,4-Dichloro-2-Methoxy- (CAS 1984583)

- Molecular Formula : C₇H₅Cl₂O

- Key Differences : Replaces the pentafluoroethyl group with a methoxy (-OCH₃) group.

- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing pentafluoroethyl group. This difference alters reactivity in electrophilic substitution reactions and solubility (methoxy increases polarity) .

1-Chloro-2,4-Bis(trifluoromethyl)benzene (CAS 327-76-4)

- Molecular Formula : C₈H₃ClF₆

- Key Differences : Contains two trifluoromethyl (-CF₃) groups instead of one pentafluoroethyl group.

- Impact: The dual -CF₃ groups enhance electron-withdrawing effects and thermal stability compared to the target compound.

Fluorinated Ethyl-Substituted Benzenes

Benzene, (1,2-Dichloro-1,2,2-Trifluoroethyl)-4-(Trifluoromethyl)- (CAS N/A)

- Molecular Formula : C₉H₄Cl₂F₆

- Molecular Weight : 297.024 g/mol .

- Key Differences : Features a dichloro-trifluoroethyl group and a trifluoromethyl group.

- Impact : The additional trifluoromethyl group increases molecular weight and hydrophobicity. Gas chromatography data suggest higher boiling points compared to the target compound due to increased fluorine content .

Benzene, 1-(2-Chloro-1,1,2-Trifluoroethoxy)-2-Methyl-4-Nitro- (CAS 60984-98-7)

- Molecular Formula: C₉H₇ClF₃NO₃

- Key Differences: Substitutes the pentafluoroethyl group with a chloro-trifluoroethoxy chain and adds a nitro (-NO₂) group.

- Impact : The nitro group introduces strong electron-withdrawing effects, making this compound more reactive in reduction reactions. The chloro-trifluoroethoxy chain may enhance solubility in polar aprotic solvents compared to the target compound .

Hexafluorinated Aliphatic Compounds

Hexane, 1,6-Dichloro-Dodecafluoro-

- Molecular Formula : C₆Cl₂F₁₂

- Key Differences : Aliphatic backbone with extensive fluorination.

- The target compound’s aromatic ring allows for π-π interactions, which are absent in aliphatic derivatives .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₈H₃Cl₂F₅ | ~273.0 (estimated) | 1,4-Cl; 2-CF₂CF₃ | 95% | High hydrophobicity, steric bulk |

| 1-Chloro-2,4-bis(trifluoromethyl)benzene | C₈H₃ClF₆ | 250.56 | 1-Cl; 2,4-CF₃ | 97% | High thermal stability |

| Benzene, (1,2-dichloro-1,2,2-trifluoroethyl)-4-(trifluoromethyl)- | C₉H₄Cl₂F₆ | 297.02 | 4-CF₃; 1,2-Cl; 1,2,2-F₃ | N/A | High boiling point |

| Benzene, 1,4-dichloro-2-methoxy- | C₇H₅Cl₂O | 193.02 | 1,4-Cl; 2-OCH₃ | N/A | Increased polarity |

Research Findings and Industrial Relevance

- Electronic Effects : The target compound’s chlorine and pentafluoroethyl groups create a strong electron-deficient aromatic ring, making it suitable for use as an intermediate in agrochemicals or pharmaceuticals where electron-deficient aromatics are required .

- Environmental Persistence: Fluorinated compounds like this are often persistent organic pollutants (POPs).

Biological Activity

Benzene derivatives are significant in both industrial applications and environmental studies due to their varied biological activities. This article examines the biological activity of Benzene, 1,4-dichloro-2-(1,1,2,2,2-pentafluoroethyl)- , a compound with potential implications in toxicology and pharmacology.

- Molecular Formula : C₆H₄Cl₂F₅

- Molecular Weight : 203.00 g/mol

- CAS Number : 348-59-4

Biological Activity Overview

The biological activity of this compound can be assessed through its toxicity profiles, metabolic pathways, and effects on various biological systems.

Toxicological Profile

Research indicates that dichlorobenzenes can exhibit hepatotoxicity and nephrotoxicity. The compound's structure suggests that the presence of chlorine and fluorine atoms may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Metabolic Pathways

The metabolism of dichlorobenzenes typically involves oxidation and conjugation reactions. Key metabolic pathways include:

- Oxidation : Catalyzed by cytochrome P450 enzymes leading to the formation of reactive metabolites.

- Conjugation : Involving glucuronidation and sulfation as major detoxification pathways.

Study 1: Hepatotoxicity in Animal Models

A study conducted on rats exposed to varying doses of 1,4-dichlorobenzene showed significant increases in liver weights and histopathological changes. The findings included:

- Increased relative liver weights by up to 170% at high doses.

- Histopathological lesions such as hepatocellular hypertrophy were observed in high-dose groups.

| Dose (mg/kg) | Relative Liver Weight (%) | Histopathological Findings |

|---|---|---|

| Control | 100 | None |

| Low (36) | 150 | Mild hypertrophy |

| High (54) | 170 | Moderate hypertrophy |

Study 2: Respiratory Effects in Rats

Another investigation focused on the respiratory effects of exposure to the compound. Significant eosinophilic changes were noted in the olfactory epithelium of rats:

- Incidence rates increased significantly with higher concentrations.

| Concentration (ppm) | Male Incidence (%) | Female Incidence (%) |

|---|---|---|

| Control (0) | 0 | 0 |

| Low (20) | 5 | 10 |

| Medium (75) | 10 | 30 |

| High (300) | 30 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.